molecular formula C17H12N4O2S B14942137 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942137
M. Wt: 336.4 g/mol
InChI Key: ZEYIDTKVOUFLMQ-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of benzodioxin, triazolo, and thiadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common method starts with the preparation of 1,4-benzodioxane derivatives, which are then subjected to various chemical transformations to introduce the triazolo and thiadiazole rings. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler compound with similar structural features.

    Triazolothiadiazole derivatives: Compounds with similar triazolo and thiadiazole rings.

Uniqueness

6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of benzodioxin, triazolo, and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12N4O2S/c1-2-6-11(7-3-1)15-18-19-17-21(15)20-16(24-17)14-10-22-12-8-4-5-9-13(12)23-14/h1-9,14H,10H2

InChI Key

ZEYIDTKVOUFLMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

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